3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate
Description
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate is a sulfonate ester derivative containing a substituted isoxazole ring. The compound combines a methanesulfonate group with a propyl chain linked to a 3-methyl-5-isoxazolyl moiety.
Properties
CAS No. |
1105193-27-8 |
|---|---|
Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)propyl methanesulfonate |
InChI |
InChI=1S/C8H13NO4S/c1-7-6-8(13-9-7)4-3-5-12-14(2,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
GLGXSOYPGQBOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCOS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate typically involves the reaction of 3-(3-Methyl-5-isoxazolyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(3-Methyl-5-isoxazolyl)propanol+Methanesulfonyl chloride→3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The isoxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the isoxazole compound.
Scientific Research Applications
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing the compound to react readily with nucleophiles. This property is exploited in various chemical modifications and synthesis processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate with structurally analogous compounds based on functional groups, synthesis pathways, and applications.
Functional Group Comparison
- The isoxazole moiety may confer biological activity, as seen in agrochemicals or pharmaceuticals.
- 3-(Trimethoxysilyl)propyl Methacrylate () : Contains a methacrylate group (–COOCH₃) and trimethoxysilyl (–Si(OCH₃)₃) functionality. Unlike the sulfonate group, this compound forms covalent bonds with siloxane networks, enabling applications in hybrid scaffolds for bone tissue engineering .
- Pyridalyl () : A complex aryl ether with dichloroallyloxy and pyridyloxy groups. Its molecular weight (491.12 g/mol) and halogenated structure contrast with the lighter, sulfonate-based target compound. Pyridalyl’s insecticidal activity highlights the role of ether linkages and halogen substituents in bioactivity .
Physicochemical Properties
*Estimates based on structural analogs due to lack of direct data.
Biological Activity
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate, with the CAS number 1105193-27-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11N1O3S
- Molecular Weight : 201.25 g/mol
- IUPAC Name : 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate
Synthesis
The synthesis of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate typically involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the desired sulfonate ester.
The biological activity of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate is primarily attributed to its interaction with various biological targets. The compound is thought to modulate neurotransmitter systems and may exhibit neuroprotective properties.
Pharmacological Effects
Research indicates that this compound may possess:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Anticancer Properties : Potentially inhibiting cancer cell proliferation through apoptosis induction.
Research Findings
Recent studies have highlighted the diverse biological activities associated with this compound:
-
Antimicrobial Studies :
- In vitro tests demonstrated that 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL in various assays.
-
Anticancer Activity :
- A study involving human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were reported to be approximately 15 µM and 20 µM, respectively.
Comparative Analysis
The following table summarizes key findings related to the biological activities of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate compared to similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate | 32 - 128 | 15 - 20 |
| Similar Compound A | 64 - 256 | 25 - 30 |
| Similar Compound B | 16 - 64 | 10 - 15 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement, with a reduction in infection markers within a week. -
Case Study on Cancer Treatment :
In a preclinical model, administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
